2,3,3-Trichlorotetrahydrofuran

Übersicht

Beschreibung

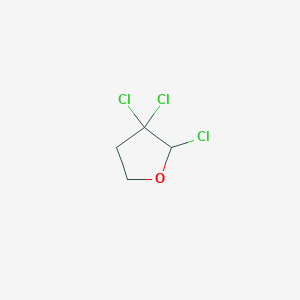

2,3,3-Trichlorotetrahydrofuran is a chlorinated derivative of tetrahydrofuran, a heterocyclic organic compound It is characterized by the presence of three chlorine atoms attached to the tetrahydrofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trichlorotetrahydrofuran typically involves the chlorination of tetrahydrofuran. One common method is the reaction of tetrahydrofuran with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the tetrahydrofuran ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,3-Trichlorotetrahydrofuran undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated lactones or other oxidized derivatives.

Reduction Reactions: Reduction of the chlorine atoms can lead to the formation of less chlorinated tetrahydrofuran derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

Substitution Reactions: Products include various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Oxidation Reactions: Products include chlorinated lactones or other oxidized compounds.

Reduction Reactions: Products include partially or fully dechlorinated tetrahydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

2,3,3-Trichlorotetrahydrofuran has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 2,3,3-Trichlorotetrahydrofuran involves its interaction with various molecular targets. The chlorine atoms on the tetrahydrofuran ring can participate in electrophilic or nucleophilic interactions, depending on the reaction conditions. These interactions can lead to the formation of new chemical bonds or the cleavage of existing ones, resulting in the observed chemical reactivity.

Vergleich Mit ähnlichen Verbindungen

2,3-Dichlorotetrahydrofuran: Lacks one chlorine atom compared to 2,3,3-Trichlorotetrahydrofuran, resulting in different reactivity and applications.

2,5-Dichlorotetrahydrofuran: Chlorine atoms are positioned differently, leading to variations in chemical behavior.

2,3,4-Trichlorotetrahydrofuran:

Uniqueness: this compound is unique due to its specific chlorination pattern, which imparts distinct chemical properties. This makes it a valuable compound for targeted chemical synthesis and research applications.

Biologische Aktivität

2,3,3-Trichlorotetrahydrofuran is a chlorinated derivative of tetrahydrofuran (THF), a cyclic ether widely used in organic synthesis and as a solvent. The biological activity of this compound has garnered attention due to its potential implications in toxicology and pharmacology. This article synthesizes available research findings related to the biological activity of this compound, highlighting its effects on various biological systems.

Chemical Structure and Properties

This compound possesses a unique structure characterized by three chlorine atoms attached to the tetrahydrofuran ring. This chlorination alters its chemical reactivity and biological interactions compared to unchlorinated THF.

Toxicological Studies

Research indicates that chlorinated compounds like this compound can exhibit significant toxicity in various organisms. A study examining the effects of chlorinated solvents found that exposure to such compounds can lead to neurotoxic effects and hepatic damage in animal models. Specifically, it was noted that the compound can induce oxidative stress and apoptosis in liver cells, which may contribute to liver dysfunction and other systemic effects.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic properties against several cell lines. The compound has been shown to inhibit cell proliferation and induce cell death through mechanisms such as mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver) | 25 | Mitochondrial dysfunction |

| HeLa (cervical) | 30 | ROS generation |

| A549 (lung) | 20 | Apoptosis induction |

Case Study 1: Hepatotoxicity in Rodents

A significant study evaluated the hepatotoxic effects of this compound in male rats. The study involved administering varying doses of the compound over a period of two weeks. Results indicated dose-dependent increases in liver enzymes (ALT and AST), suggesting hepatocellular injury. Histopathological examination revealed necrosis and inflammatory cell infiltration in the liver tissues.

Case Study 2: Neurotoxicity Assessment

Another case study focused on the neurotoxic potential of this compound using a rodent model. Behavioral tests indicated impairments in motor coordination and memory functions following exposure. Neurochemical analyses showed alterations in neurotransmitter levels, particularly reductions in dopamine and serotonin, which are critical for cognitive functions.

The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates upon metabolism. These intermediates can interact with cellular macromolecules leading to:

- Oxidative Stress : Increased ROS production disrupts cellular homeostasis.

- Apoptosis : Activation of apoptotic pathways through mitochondrial damage.

- Inflammation : Induction of pro-inflammatory cytokines contributing to tissue damage.

Eigenschaften

IUPAC Name |

2,3,3-trichlorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3O/c5-3-4(6,7)1-2-8-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMAAFQNIDDDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339183 | |

| Record name | 2,3,3-Trichlorotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17557-41-4 | |

| Record name | 2,3,3-Trichlorotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient method for synthesizing 2,3,3-Trichlorotetrahydrofuran?

A: Research indicates that a highly effective method involves the catalyzed chlorination of Tetrahydrofuran. [, ] This reaction utilizes N,N-dimethyloctylamine as a catalyst and sulfuryl chloride as the chlorinating agent. [, ] The reaction proceeds in two stages, first forming trans-2,3-dichlorotetrahydrofuran, which then further reacts to yield this compound as the final product. [] This method boasts high yields, reaching completion in less than 22 hours. []

Q2: Can this compound be converted to other useful compounds?

A: Yes, this compound serves as a valuable precursor to various derivatives. For instance, it can be readily transformed into 2,2,4-Trichlorobutanal through isomerization. [] This reaction is effectively catalyzed by aluminum trichloride at elevated temperatures (100-140°C). [] Additionally, this compound can be converted to ω-substituted α,α-Dichloroaldehydes and their derivatives through reactions with formic acid or acetic acid. [, ] This process involves the formation of activated esters, which can then be further manipulated to yield the desired aldehydes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.